Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-
Description
"Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-" is an organotellurium compound featuring two benzene rings connected via a tellurium (Te) atom. Each benzene ring is substituted with a trifluoromethyl (-CF₃) group at the para position. Tellurium, a heavier chalcogen, introduces distinct physicochemical characteristics compared to lighter analogs like sulfur or oxygen, including lower electronegativity and larger atomic radius, which may enhance polarizability and alter bonding interactions .
Properties
CAS No. |
144381-98-6 |
|---|---|
Molecular Formula |
C14H8F6Te |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]tellanylbenzene |
InChI |
InChI=1S/C14H8F6Te/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H |
InChI Key |
WCSVEAYZXFHRND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[Te]C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- typically involves the reaction of tellurium tetrachloride with 4-(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide and related compounds.
Reduction: Production of lower oxidation state tellurium compounds.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- involves its interaction with molecular targets through its tellurium center and trifluoromethyl groups. The compound can form coordination complexes with metal ions and participate in redox reactions. These interactions can modulate various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Bridging Atoms
- Benzene, 1,1'-thiobis[2,3,5,6-tetrafluoro-4-[4-(1-methylethyl)phenoxy]] (CAS 107507-84-6): This sulfur-bridged compound replaces tellurium with sulfur. The sulfur bridge (S) increases electronegativity, leading to stronger C–S bonds (≈272 kJ/mol) compared to C–Te bonds (≈184 kJ/mol), resulting in higher thermal stability but reduced polarizability.
Benzene, 1,1'-oxybis[4-fluoro- :
An oxygen-bridged derivative (CAS 457-68-1), this compound exhibits a shorter bridging bond (C–O ≈ 1.43 Å vs. C–Te ≈ 2.07 Å), increasing rigidity. The electron-withdrawing fluorine substituents amplify the oxygen bridge's electron-deficient nature, contrasting with the -CF₃ groups in the tellurium analog, which may offer different steric and electronic profiles .
Analogues with Similar Substituents but Different Bridges
- Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)] (CAS 194286-27-6): This compound replaces the tellurium bridge with a flexible decanedioxy (-O-(CH₂)₁₀-O-) linker. The elongated chain reduces steric strain but diminishes electronic conjugation between the aromatic rings.
- Benzene, 1,1'-(bromomethylene)bis[4-fluoro-: Featuring a brominated methylene (-CHBr-) bridge, this compound introduces halogen-based reactivity (e.g., susceptibility to nucleophilic substitution).
Tellurium-Based Analogues with Different Substituents
- Benzene, 1,1'-tellurobis[2,3,4,5,6-pentafluoro- (CAS 18064-76-1): This pentafluoro-substituted tellurium analog replaces -CF₃ with fluorine atoms. The increased fluorine content enhances electronegativity and oxidative stability but reduces steric bulk compared to -CF₃. The Te bridge’s polarizability may be less pronounced due to the electron-deficient fluorine environment .
- Benzene, 1,1'-tellurobis[4-ethoxy-: Substituting -CF₃ with ethoxy (-OCH₂CH₃) groups shifts the electronic profile from electron-withdrawing to electron-donating.
Biological Activity
Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-] is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-] features a tellurium atom bonded to two benzene rings, each substituted with trifluoromethyl groups. This configuration imparts distinct electronic properties that can influence its biological interactions.
Biological Activity Overview
The biological activity of benzene derivatives, particularly those containing trifluoromethyl groups, has been extensively studied. The following sections summarize key findings related to its antimicrobial, cytotoxic, and pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with trifluoromethyl substitutions exhibit varying degrees of antimicrobial activity. For instance:
- In vitro Studies : Research on related compounds indicates moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds are crucial for determining their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-] | TBD | TBD |
| 5-Trifluoromethyl-2-formyl phenylboronic acid | 100 | Candida albicans |
| 5-Trifluoromethyl-2-formyl phenylboronic acid | 50 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the effects of benzene derivatives on various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Case Study : A study evaluating the cytotoxic effects of related trifluoromethyl-substituted compounds reported IC50 values ranging from 10 to 50 µM against different cancer cell lines. The structural similarities suggest that benzene, 1,1'-tellurobis[4-(trifluoromethyl)-] may exhibit comparable cytotoxic properties.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 20 | Benzene derivatives |
| MCF-7 | 35 | Benzene derivatives |
| A549 | 15 | Benzene derivatives |
The biological activity of benzene, 1,1'-tellurobis[4-(trifluoromethyl)-] is hypothesized to involve interactions with cellular targets such as enzymes or receptors. Computational docking studies have suggested potential binding sites that may mediate its effects on cellular pathways.
- Docking Studies : Theoretical models indicate that the trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This can lead to alterations in signal transduction pathways involved in cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
